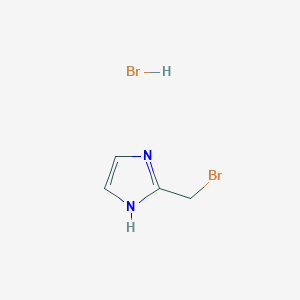

2-(Bromomethyl)-1H-imidazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(bromomethyl)-1H-imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEKNMVWNDFCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Bromomethyl)-1H-imidazole hydrobromide chemical properties

An In-Depth Technical Guide to 2-(Bromomethyl)-1H-imidazole hydrobromide: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug development. As a bifunctional molecule, it possesses both the versatile imidazole core and a highly reactive bromomethyl group. The imidazole moiety is a ubiquitous pharmacophore found in numerous naturally occurring products and synthetic bioactive molecules, valued for its ability to participate in hydrogen bonding and act as an isostere for other functional groups.[1] The presence of the bromomethyl group makes this compound a potent alkylating agent, serving as a critical building block for introducing the imidazole scaffold into more complex molecular architectures.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and utility.

Physicochemical Properties

This compound is typically supplied as a solid.[4] The hydrobromide salt form enhances the compound's stability and often improves its solubility in polar solvents compared to the freebase, which is a crucial consideration for its use in various reaction media.[2]

| Property | Value | Source(s) |

| CAS Number | 2939-05-1 | [4][5] |

| Molecular Formula | C₄H₆Br₂N₂ | [4][5] |

| Molecular Weight | 241.91 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Common Purity | 95% - 97+% | [4][5] |

| Synonym | 2-(Bromomethyl)imidazole hydrobromide | [5] |

Synthesis and Mechanistic Rationale

The synthesis of 2-(halomethyl)imidazole derivatives is a fundamental process for accessing this class of reagents. A common and illustrative method involves the radical bromination of a methyl-substituted imidazole precursor, followed by salt formation with hydrobromic acid. This approach leverages the relative stability of the benzylic-like radical intermediate formed at the methyl group adjacent to the imidazole ring.

General Synthetic Protocol

A representative synthesis involves the following steps, adapted from procedures for analogous compounds:[2]

-

Initiation: A solution of 2-methyl-1H-imidazole in a suitable non-polar solvent (e.g., carbon tetrachloride or chloroform) is prepared in a reaction vessel equipped with a reflux condenser and a light source (e.g., a UV lamp or a high-wattage visible light bulb).

-

Radical Bromination: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture. N-Bromosuccinimide (NBS) is then added portion-wise while the mixture is heated to reflux and irradiated. The use of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors the desired allylic/benzylic-type bromination over addition reactions to the imidazole ring.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure.

-

Salt Formation: The crude 2-(bromomethyl)-1H-imidazole freebase is dissolved in a suitable solvent like diethyl ether or dichloromethane. A solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise.

-

Isolation and Purification: The resulting precipitate, this compound, is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Reactivity and Chemical Applications

The primary utility of this compound stems from the high reactivity of its bromomethyl group. The bromine atom is an excellent leaving group, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] This reactivity is the cornerstone of its application as a versatile synthetic intermediate.

Nucleophilic Substitution Reactions

The compound readily undergoes S_N2 reactions with various nucleophiles. This allows for the covalent attachment of the imidazole-2-methyl scaffold to other molecules.[2]

-

N-Alkylation: Reaction with primary or secondary amines yields 2-(aminomethyl)-1H-imidazole derivatives. This is a common strategy in medicinal chemistry for linking the imidazole core to other pharmacophores.

-

O-Alkylation: Alkoxides or phenoxides react to form 2-(alkoxymethyl)- or 2-(aryloxymethyl)-1H-imidazoles, respectively.

-

S-Alkylation: Thiols and thiophenols are potent nucleophiles that react efficiently to produce 2-(thiomethyl)-1H-imidazole derivatives.

The mechanism involves the nucleophile attacking the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The hydrobromide salt form does not inhibit this reactivity and can often be used directly, sometimes requiring a base to neutralize the HBr and deprotonate the nucleophile.

Reactivity Pathway Diagram

Caption: Nucleophilic substitution pathways of this compound.

Applications in Drug Development and Research

The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in drugs with a vast range of therapeutic effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][6] this compound serves as a key starting material for the synthesis of novel imidazole-containing drug candidates.[2][3]

-

Antifungal and Antibacterial Agents: Its ability to alkylate biological nucleophiles, such as cysteine or histidine residues in enzymes, is a mechanism exploited in the design of antimicrobial agents.[2] The imidazole core itself is central to the activity of many antifungal drugs (e.g., azoles).[7]

-

Enzyme Inhibitors: The compound can be used to synthesize targeted covalent inhibitors by linking the reactive bromomethyl group to a ligand that directs it to the active site of a specific enzyme.

-

Materials Science: Imidazole derivatives are used to create N-heterocyclic carbene (NHC) ligands for catalysis and to build anion receptor frameworks.[8]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with care.

-

Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[11][12][13] All manipulations should be performed in a well-ventilated fume hood.[10][13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10][13]

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis. Its utility is defined by the electrophilic nature of the bromomethyl group, which allows for straightforward derivatization via nucleophilic substitution. This reactivity, combined with the proven biological significance of the imidazole scaffold, establishes the compound as a cornerstone reagent for researchers in medicinal chemistry and materials science, enabling the exploration of novel chemical space and the development of new functional molecules.

References

- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. achemtek.com [achemtek.com]

- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | 1864074-91-8 [amp.chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. aaronchem.com [aaronchem.com]

- 12. 2-(bromomethyl)-1-methyl-1h-benzimidazole hydrobromide Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. fishersci.com [fishersci.com]

2-(Bromomethyl)-1H-imidazole hydrobromide molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)-1H-imidazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal reagent in medicinal chemistry and organic synthesis. The document elucidates the compound's detailed molecular structure, spectroscopic signature, and inherent chemical reactivity. By grounding the discussion in fundamental principles, this guide explains the causality behind its utility as a versatile building block for drug discovery. It includes validated experimental protocols for its synthesis and characterization, offering field-proven insights for laboratory application. The content is structured to serve as an essential resource for professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine[1]. Its unique electronic properties, capacity for hydrogen bonding, and ability to act as a ligand for various metalloenzymes make it an exceptional scaffold for interacting with biological targets[2]. Consequently, imidazole derivatives are integral to a wide array of therapeutics, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties[3].

Within this class, this compound (CAS No: 2939-05-1) emerges as a compound of significant synthetic interest. Its structure combines the stable aromatic imidazole core with a highly reactive bromomethyl group, positioning it as a key intermediate for introducing the imidazole moiety into larger, more complex molecular architectures[4]. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions[5][6]. This guide delves into the structural and chemical nuances that underpin its synthetic versatility.

Molecular and Structural Properties

The utility of this compound is a direct consequence of its distinct structural features. As a salt, it exists as an imidazolium cation and a bromide anion.

Chemical Identity and Physicochemical Data

A summary of the key identifying and physical properties of the compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(bromomethyl)-1H-imidazol-3-ium bromide | N/A |

| CAS Number | 2939-05-1 | [7][8] |

| Molecular Formula | C₄H₆Br₂N₂ | [7][8] |

| Molecular Weight | 241.91 g/mol | [7][8] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [7][8] |

| Topological Polar Surface Area | 28.7 Ų | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 1 | [9] |

Structural Analysis

The core of the molecule is the planar, five-membered imidazole ring. In its hydrobromide salt form, one of the ring nitrogen atoms is protonated, creating an imidazolium cation. This protonation, along with the electron-withdrawing effect of the bromomethyl group, influences the aromatic system's electron density.

The C2 position of the imidazole ring is attached to a bromomethyl (-CH₂Br) group. The carbon atom of this group is sp³ hybridized and serves as a potent electrophilic center. The bromine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions—the primary mechanism through which it functions as a synthetic building block[5].

The Role of X-ray Crystallography

While spectroscopic methods confirm connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional arrangement of atoms[10]. For imidazolium salts, this technique reveals precise bond lengths, bond angles, and the planarity of the ring. It also elucidates intermolecular interactions, such as hydrogen bonding between the imidazolium cation's N-H groups and the bromide anion, which stabilize the crystal lattice[11][12]. The general methodology involves growing high-quality single crystals, collecting diffraction data, and refining the structural model[10].

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard analytical techniques. The expected spectroscopic features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification. Expected signals include:

-

Two distinct signals for the protons on the imidazole ring (C4-H and C5-H), typically appearing in the aromatic region (~7.0-8.0 ppm)[13].

-

A singlet for the methylene protons (-CH₂) of the bromomethyl group, expected further downfield (~4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and the imidazolium ring.

-

A broad signal corresponding to the N-H protons, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would typically show the mass of the neutral 2-(bromomethyl)-1H-imidazole molecule (C₄H₅BrN₂) after loss of HBr. The molecular ion peak would be observed at m/z corresponding to ~160/162, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br)[9][14].

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug development lies in its role as an electrophilic building block. The C-Br bond in the bromomethyl group is polarized, rendering the carbon atom highly susceptible to attack by nucleophiles.

This reactivity allows for the facile introduction of the 2-imidazolylmethyl moiety into a wide range of molecules. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds, respectively. This versatility is a cornerstone of combinatorial chemistry and lead optimization efforts in pharmaceutical research[1][5].

Experimental Protocols

The following protocols describe a representative synthesis and a standard characterization workflow. These are presented as a self-validating system: the synthesis produces the material, and the characterization confirms its successful formation.

Protocol: Synthesis of this compound

This protocol is adapted from general bromination procedures for similar heterocyclic systems[5][6]. It involves the radical bromination of a methyl-substituted imidazole precursor.

Objective: To synthesize this compound from 2-methyl-1H-imidazole.

Materials:

-

2-Methyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (Solvent)

-

Hydrobromic acid (HBr, 48% aq. solution)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-1H-imidazole (1.0 eq) in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Radical Bromination: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC. Causality Note: Heating in the presence of AIBN initiates the radical chain reaction required for bromination at the methyl group adjacent to the aromatic ring.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Salt Formation: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in a minimal amount of ethanol and cool in an ice bath. Add hydrobromic acid (1.1 eq) dropwise with stirring. Causality Note: The addition of HBr protonates the imidazole ring, forming the hydrobromide salt, which typically improves stability and crystallinity.

-

Isolation: Precipitate the product by adding cold diethyl ether. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. achemtek.com [achemtek.com]

- 9. 2-(Bromomethyl)-1H-imidazole | C4H5BrN2 | CID 21893373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 1H-Imidazole, 2-methyl- [webbook.nist.gov]

Physical and chemical characteristics of 2-(Bromomethyl)-1H-imidazole hydrobromide

An In-Depth Technical Guide to 2-(Bromomethyl)-1H-imidazole hydrobromide

Introduction

This compound is a vital and highly reactive heterocyclic compound. Its structure, featuring an imidazole core with a reactive bromomethyl substituent, establishes it as a critical intermediate in the field of organic synthesis. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, reactivity, and applications, particularly for professionals in pharmaceutical research and drug development. The hydrobromide salt form of this compound enhances its stability and handling characteristics compared to the free base, making it a preferred reagent in many synthetic protocols.[1] Its primary utility lies in its ability to introduce the imidazol-2-ylmethyl moiety into a wide array of molecular scaffolds, a common structural motif in many biologically active molecules.[2][3]

Chemical and Physical Characteristics

The fundamental properties of this compound are summarized below. These data are essential for its identification, handling, and use in quantitative chemical reactions.

Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(bromomethyl)-1H-imidazole;hydrobromide | N/A |

| CAS Number | 2939-05-1 | [4][5] |

| Molecular Formula | C₄H₆Br₂N₂ | [4][5] |

| Molecular Weight | 241.91 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95-97% | [4][5] |

Structural Identifiers

| Identifier | Value | Source(s) |

| InChI Key | NJEKNMVWNDFCSH-UHFFFAOYSA-N | [4] |

| SMILES | C1=CN=C(N1)CBr.Br | [6] |

Spectroscopic Profile for Structural Elucidation

The structural integrity of this compound is typically confirmed using a combination of spectroscopic methods. Below is a description of the expected spectral features.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆ or D₂O, the proton NMR spectrum is expected to show distinct signals. The two protons on the imidazole ring would appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons (-CH₂Br) would present as a singlet further upfield, characteristically in the δ 4.5-5.0 ppm range. The acidic N-H proton of the imidazole ring and the hydrobromide proton may be visible as a broad singlet, or they may exchange with residual water in the solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display three distinct signals. Two signals would correspond to the carbons of the imidazole ring, and one signal would represent the methylene carbon of the bromomethyl group, typically appearing in the δ 20-30 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include N-H stretching (broad, around 3100-3200 cm⁻¹), C-H stretching (around 3000 cm⁻¹), C=N and C=C stretching of the imidazole ring (in the 1500-1650 cm⁻¹ region), and the C-Br stretching vibration at lower frequencies (typically 500-600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak for the free base, 2-(bromomethyl)-1H-imidazole, at m/z corresponding to C₄H₅BrN₂.[6] The isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) would be a definitive feature for fragments containing the bromomethyl group.

Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the high reactivity of the bromomethyl group. Bromine is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This reactivity allows for the facile alkylation of a wide range of nucleophiles.

Nucleophilic Substitution Workflow

The compound serves as a potent electrophile in Sₙ2 reactions. This enables the covalent attachment of the imidazol-2-ylmethyl group to various substrates.

Caption: General workflow for nucleophilic substitution using 2-(Bromomethyl)-1H-imidazole.

This reactivity is fundamental to its application as a building block in medicinal chemistry.[1] It is used in the synthesis of more complex molecules that are investigated for a variety of biological activities, including potential antimicrobial and antifungal properties.[1]

Synthetic Pathway Overview

The synthesis of this compound typically involves the bromination of a suitable precursor, such as 2-(hydroxymethyl)imidazole or a protected form of imidazole, followed by treatment with hydrobromic acid to yield the stable salt. The choice of brominating agent and reaction conditions is critical to ensure selective bromination at the methyl group without affecting the imidazole ring.

Caption: Simplified synthetic workflow for this compound.

Safe Handling and Storage

Due to its reactive nature and potential toxicity, proper handling of this compound is imperative.

Safety and Hazard Information

Based on available safety data sheets, the compound is classified with the following hazards:

-

Harmful if swallowed. [7]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Safety showers and eyewash stations should be readily accessible.[10][11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Use compatible, chemical-resistant gloves.[10] A lab coat or other protective clothing is required to prevent skin contact.[10]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10][11]

-

-

Hygiene: Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[8]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[10] Keep the container tightly closed to prevent moisture absorption. Recommended storage temperatures are often between 10°C and 25°C.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable method for incorporating the imidazol-2-ylmethyl functional group. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an invaluable tool in the synthesis of novel compounds for pharmaceutical and materials science applications. Adherence to strict safety protocols is essential when handling this reactive intermediate to ensure a safe and effective laboratory workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. achemtek.com [achemtek.com]

- 6. 2-(Bromomethyl)-1H-imidazole | C4H5BrN2 | CID 21893373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aaronchem.com [aaronchem.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Bromomethyl)-1H-imidazole hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-(Bromomethyl)-1H-imidazole hydrobromide, a versatile and highly reactive building block crucial for the synthesis of complex heterocyclic molecules. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and key applications, with a focus on the causal reasoning behind experimental methodologies.

Core Compound Characteristics

This compound is a stable, solid-form reagent valued for its bifunctional nature. The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds, while the bromomethyl group serves as a potent electrophile for alkylation reactions. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2939-05-1 | [2][3] |

| Molecular Formula | C₄H₆Br₂N₂ | [2] |

| Molecular Weight | 241.91 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically >97% | [2] |

| Synonym | 2-(Bromomethyl)imidazole hydrobromide | [2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the radical bromination of a 2-methyl-1H-imidazole precursor, followed by salt formation. Understanding the mechanism is key to optimizing the reaction and ensuring high purity of the final product.

Synthetic Workflow: From 2-Methylimidazole to the Target Compound

The most common synthetic route involves the bromination of 2-methyl-1H-imidazole using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator. The resulting free base is then treated with hydrobromic acid to yield the stable hydrobromide salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 2-(Bromomethyl)-1H-imidazole (Free Base)

-

To a solution of 2-methyl-1H-imidazole (1.0 eq.) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq.).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-1H-imidazole.

Step 2: Formation of the Hydrobromide Salt

-

Dissolve the crude 2-(bromomethyl)-1H-imidazole in a minimal amount of ethanol.

-

Cool the solution in an ice bath and add a 48% aqueous solution of hydrobromic acid (1.1 eq.) dropwise with stirring.

-

Allow the mixture to stir for 1-2 hours at room temperature.

-

The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.

Core Reactivity: The Imidazole Moiety as a Versatile Nucleophile and Alkylating Agent

The primary utility of this compound lies in its ability to act as an efficient alkylating agent. The electron-withdrawing nature of the imidazole ring enhances the electrophilicity of the benzylic carbon, while the bromine atom serves as an excellent leaving group. This makes the compound highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.

Mechanism of Nucleophilic Substitution (Sₙ2)

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step.

Caption: General Sₙ2 mechanism for alkylation reactions.

Representative Experimental Protocol: N-Alkylation of an Amine

This protocol details the reaction of this compound with a primary amine, a common step in the synthesis of pharmacologically active compounds.

Materials:

-

This compound (1.0 eq.)

-

Primary amine (e.g., benzylamine) (1.1 eq.)

-

A mild base (e.g., potassium carbonate) (2.5 eq.)

-

Anhydrous acetonitrile (solvent)

Procedure:

-

To a solution of the primary amine in anhydrous acetonitrile, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the amine.

-

Add this compound to the mixture. The hydrobromide will be neutralized in situ by the excess base.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole moiety is a key pharmacophore that can interact with a variety of biological targets through hydrogen bonding and metal coordination. By using this compound, medicinal chemists can readily introduce the imidazolylmethyl group onto a wide range of molecular scaffolds to modulate their pharmacological properties.

Role in the Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[4][5] The imidazole ring is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The synthesis of novel 2,4-disubstituted imidazole carboxamides as potent and selective TAK1 inhibitors highlights the importance of this scaffold.[6] While the specific use of this compound is not explicitly detailed in this example, it represents a key reagent for building such structures.

The general strategy involves using the bromomethyl reagent to alkylate a nucleophilic precursor, thereby constructing the core of the inhibitor.

Precursor for Antimicrobial Agents

The imidazole nucleus is also a component of many antifungal and antibacterial agents.[7] this compound serves as a key intermediate in the production of these pharmaceuticals. Its reactive bromomethyl group allows for the facile introduction of the imidazole moiety onto various scaffolds, a common strategy for developing new antimicrobial compounds.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the synthetic and medicinal chemist. Its well-defined reactivity as an alkylating agent, combined with the privileged nature of the imidazole scaffold, makes it an invaluable tool for the construction of complex molecules with diverse biological activities. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. achemtek.com [achemtek.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

A Technical Guide to the Solubility Profile of 2-(Bromomethyl)-1H-imidazole Hydrobromide for Pharmaceutical and Research Applications

Executive Summary

2-(Bromomethyl)-1H-imidazole hydrobromide is a pivotal reagent and building block in synthetic chemistry, particularly in the development of pharmaceutical agents and functional materials. Its utility in alkylation reactions makes it a valuable intermediate.[1] However, the successful application of this compound is fundamentally dependent on its behavior in various solvent systems—a factor that dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive framework for understanding and determining the solubility profile of this highly polar, ionic compound. We will delve into the underlying physicochemical principles governing its solubility, present a robust, field-proven experimental protocol for quantitative measurement, and offer a predictive analysis of its behavior in a range of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate's solubility characteristics.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's intrinsic properties is the first step in predicting its solubility. This compound is not a simple organic molecule; it is an ionic salt, a fact that dominates its interaction with solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2939-05-1 | [2][3] |

| Molecular Formula | C₄H₆Br₂N₂ | [2][3] |

| Molecular Weight | 241.91 g/mol | [2][3] |

| Appearance | Solid (typically off-white to light yellow) | [2] |

| Structure | Imidazole ring with a bromomethyl substituent at the C2 position, protonated and paired with a bromide counter-ion. |

The structure reveals two key features:

-

Ionic Nature: As a hydrobromide salt, the compound exists in a crystal lattice with significant electrostatic forces. Overcoming this lattice energy is a primary barrier to dissolution.

-

Hydrogen Bonding Potential: The imidazole ring contains N-H protons that can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.

These characteristics strongly suggest that the compound's solubility will be highest in polar solvents capable of both solvating the ionic components (ion-dipole interactions) and engaging in hydrogen bonding.

The Theoretical Basis for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding concept for predicting solubility. For a solid salt like this compound to dissolve, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome the energy holding the crystal lattice together (lattice energy) and the solvent-solvent interactions.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are predicted to be excellent solvents. Their high dielectric constants effectively shield the ions from each other, while their ability to form strong hydrogen bonds and ion-dipole interactions provides powerful solvation forces to break down the crystal lattice.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess strong dipole moments and can effectively solvate cations, but they lack the ability to act as strong hydrogen bond donors. Solubility is expected to be moderate to high, but potentially less than in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and rely on weak van der Waals forces for interaction.[4] They are incapable of overcoming the strong ionic forces of the hydrobromide salt. Therefore, solubility is predicted to be negligible.

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a rigorous and reproducible experimental method is essential. The Shake-Flask method is the gold standard for determining equilibrium solubility and is highly recommended.[5]

Critical Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (HPLC-grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

0.2 µm PTFE syringe filters

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Safety and Handling Precautions

Consult the Safety Data Sheet (SDS) before handling. This compound is an irritant.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[6]

-

Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the chosen solvent in a sealed vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Causality: Centrifugation provides a clear separation of the saturated supernatant from the undissolved solid, which is essential for accurate sampling.[4]

-

-

Filtration and Sampling: Carefully draw off the supernatant using a pipette and immediately filter it through a 0.2 µm PTFE syringe filter into a clean vial.

-

Causality: Filtration removes any fine, suspended solid particles that could otherwise lead to an overestimation of solubility.[8] A PTFE filter is chosen for its broad chemical compatibility.

-

-

Sample Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a calibration curve generated from standards of known concentration.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol Self-Validation

To ensure trustworthiness, the protocol must be self-validating. This is achieved by:

-

Confirming Equilibrium: Take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium has been reached.[8]

-

Validating the Analytical Method: The HPLC method must be validated for linearity, accuracy, and precision using a standard calibration curve.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination via the Shake-Flask method.

Predictive Data and Interpretation

While experimental determination is paramount, a predictive framework is invaluable for initial solvent screening.

Properties of Common Laboratory Solvents

The table below summarizes key properties of solvents relevant to this analysis.

Table 2: Physical Properties of Selected Common Laboratory Solvents

| Solvent | Class | Dielectric Constant (20°C) | Polarity Index |

| Water | Polar Protic | 80.1 | 10.2 |

| Methanol | Polar Protic | 32.7 | 5.1 |

| Ethanol | Polar Protic | 24.6 | 4.3 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 7.2 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 6.4 |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 |

| Dichloromethane (DCM) | Polar Aprotic | 9.08 | 3.1 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 |

| Toluene | Nonpolar | 2.38 | 2.4 |

| Hexane | Nonpolar | 1.88 | 0.1 |

| Data sourced from multiple chemical property databases.[9][10] |

Predicted Solubility Profile

Based on the principles outlined in Section 3.0, the following qualitative solubility profile is predicted. Researchers should use this table as a guide and populate it with their own quantitative, experimentally derived data.

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Qualitative Solubility | Rationale | Experimental Value (mg/mL) |

| Water | Very Soluble | Strong ion-dipole interactions and H-bonding. | (To be determined) |

| Methanol | Very Soluble | Strong ion-dipole interactions and H-bonding. | (To be determined) |

| DMSO | Soluble | High dielectric constant, strong dipole. | (To be determined) |

| Ethanol | Soluble | Good H-bonding and polarity. | (To be determined) |

| DMF | Soluble | High dielectric constant, strong dipole. | (To be determined) |

| Acetonitrile | Slightly Soluble | Moderate polarity, less effective solvation. | (To be determined) |

| Dichloromethane | Very Slightly Soluble | Low polarity, insufficient to overcome lattice energy. | (To be determined) |

| Ethyl Acetate | Insoluble | Low polarity, poor solvation of ions. | (To be determined) |

| Toluene | Insoluble | Nonpolar, unable to solvate ions. | (To be determined) |

| Hexane | Insoluble | Nonpolar, unable to solvate ions. | (To be determined) |

Conclusion

This compound is a quintessential polar, ionic salt. Its solubility is governed by its ability to form strong interactions with polar solvents, particularly those capable of hydrogen bonding. We predict high solubility in polar protic solvents like water and methanol, moderate solubility in polar aprotic solvents like DMSO, and negligible solubility in nonpolar media such as toluene and hexane. This guide provides both the theoretical foundation for these predictions and a robust, validated experimental protocol—the Shake-Flask method—to obtain the precise, quantitative data required for successful process development, reaction optimization, and formulation in any research or industrial setting.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. achemtek.com [achemtek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Imidazole Scaffold as a Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to Substituted Imidazole Compounds: From Synthesis to Therapeutic Application

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] First synthesized by Heinrich Debus in 1858, this simple structure is a fundamental component of numerous essential biological molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine.[1][4][5] Its unique physicochemical properties—aromaticity, amphoteric nature (acting as both an acid and a base), and significant polarity—confer favorable pharmacokinetic characteristics, making it an ideal building block for drug design.[1][4][6] The electron-rich nature of the imidazole ring allows it to readily bind with various enzymes and receptors through diverse non-covalent interactions, underpinning its broad spectrum of biological activities.[7][8]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of substituted imidazole compounds. We will delve into modern synthetic strategies, explore the critical principles of structure-activity relationships (SAR), detail key therapeutic applications with mechanistic insights, and provide actionable experimental protocols for the synthesis and evaluation of these versatile compounds.

Synthetic Strategies: Crafting the Imidazole Core

The efficient synthesis of structurally diverse imidazole derivatives is paramount for drug discovery. Methodologies have evolved from classical, often low-yielding procedures to modern, highly efficient techniques that offer greater control over substitution patterns and functional group tolerance.[9][10][11]

Classical Synthesis Methods

-

Debus Synthesis: The first reported synthesis involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[5][11] While historically significant, this method often suffers from low yields and limited scope for creating complex substitution patterns.[11]

-

Radiszewski Synthesis: This method utilizes a dicarbonyl compound, an aldehyde, and ammonia in an oxidative cyclocondensation reaction to form tri- and tetrasubstituted imidazoles.

Modern Synthetic Approaches

Modern drug discovery demands higher efficiency, yield, and diversity. Consequently, several advanced methods have become standard in the medicinal chemist's toolkit.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized imidazole synthesis by significantly reducing reaction times and often improving product yields.[9][11][12] This technique is particularly valuable for high-throughput synthesis in lead optimization campaigns.[1][12]

-

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the imidazole ring, offering high atom economy and operational simplicity.[12] This approach is highly effective for rapidly generating libraries of diverse imidazole derivatives for screening.

-

Metal-Catalyzed Reactions: Various metal catalysts, particularly copper, are used to facilitate the formation of specific bonds within the imidazole ring, often under milder conditions and with greater regioselectivity.[9][13]

The choice of synthetic route is a strategic decision based on the desired substitution pattern, required scale, and tolerance for different functional groups on the starting materials.

| Synthetic Method | Typical Reactants | Key Advantages | Common Limitations | Reference |

| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Historical significance, simple starting materials. | Often low yields, limited substitution patterns. | [5][11] |

| Microwave-Assisted | Various (depends on specific reaction) | Drastically reduced reaction times, higher yields. | Requires specialized equipment, potential for pressure buildup. | [9][11][12] |

| Multi-Component | e.g., Benzil, Aldehyde, Amine, Ammonium Acetate | High efficiency, atom economy, rapid library generation. | Can be challenging to optimize for all substrates. | [5][12] |

| Metal-Catalyzed | e.g., Imidamides, Carboxylic Acids (Cu-catalyzed) | High regioselectivity, mild reaction conditions. | Catalyst cost and removal, potential for metal contamination. | [9][13] |

Structure-Activity Relationships (SAR): Tuning Biological Function

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design.[9] It involves systematically modifying the structure of a lead compound to identify which chemical features are responsible for its biological activity and to optimize properties like potency, selectivity, and metabolic stability. For the imidazole scaffold, substitutions at the N-1, C-2, C-4, and C-5 positions can dramatically alter its therapeutic effects.[2]

Key Substitution Points and Their Impact:

-

N-1 Position: Substitution at this nitrogen is crucial for modulating pharmacokinetic properties like solubility and membrane permeability. Large or bulky groups at this position can influence receptor binding and selectivity.

-

C-2 Position: This position is often a key interaction point with biological targets. Introducing different aryl or alkyl groups can directly impact potency. For instance, in antitubercular nitroimidazoles, the nature of the atom at the 2-position is critical for aerobic activity.[14]

-

C-4 and C-5 Positions: These positions provide vectors for exploring chemical space to enhance target engagement and fine-tune electronic properties. For example, in anticancer imidazoles, bulky aromatic groups at these positions are often found in potent tubulin polymerization inhibitors.[15]

The following workflow illustrates the iterative process of an SAR study.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.[2]

Therapeutic Applications & Mechanisms of Action

The versatility of the imidazole scaffold has led to its incorporation into a vast array of clinically approved drugs and investigational agents.[6][7][9] Its derivatives have demonstrated remarkable efficacy across numerous disease areas.[9][16]

A. Anticancer Activity

Imidazole-based compounds are a major focus of oncology research, targeting various hallmarks of cancer.[8][17]

-

Mechanism: Many imidazole derivatives function as kinase inhibitors, blocking signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2] Others act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[15] Certain derivatives can also bind to and stabilize G-quadruplex DNA structures, which are over-represented in the promoter regions of oncogenes like c-MYC, thereby suppressing their transcription.[8]

-

Examples:

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazole derivative.[2]

B. Antimicrobial & Antifungal Activity

This is one of the most well-established therapeutic areas for imidazoles.

-

Mechanism: Azole antifungals (e.g., clotrimazole, ketoconazole) inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Antibacterial imidazoles, such as metronidazole, are prodrugs that, once activated in anaerobic bacteria, generate reactive nitro radicals that damage bacterial DNA and other macromolecules.[4]

-

Examples:

C. Other Therapeutic Areas

The application of substituted imidazoles extends to many other conditions:

-

Antihypertensive: Eprosartan is an angiotensin II receptor blocker used to treat high blood pressure.[6]

-

Antithrombotic: Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor.[6]

-

Anti-inflammatory: Imidazole derivatives have shown the ability to inhibit enzymes like cyclooxygenase (COX), reducing the production of inflammatory prostaglandins.[9][16]

-

Antihistaminic: The imidazole ring is a core component of histamine, and derivatives can be designed to act as antagonists at histamine receptors.[7]

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides detailed, self-validating methodologies for the synthesis and biological evaluation of a model substituted imidazole compound.

A. Protocol: One-Pot, Four-Component Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole

This protocol describes a common and efficient method for generating a library of imidazole derivatives. The rationale is to maximize efficiency and diversity by combining all reactants in a single step.

Objective: To synthesize a 1,2,4,5-tetrasubstituted imidazole derivative.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

-

Primary Amine (e.g., Aniline)

-

Ammonium Acetate

-

Glacial Acetic Acid (as catalyst and solvent)

-

Ethanol

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzil (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Solvent and Catalyst Addition: Add 15 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst for the condensation reactions.

-

Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 118°C). Allow the reaction to proceed for 4-6 hours, stirring continuously.

-

Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barriers for the multiple condensation and cyclization steps involved in forming the imidazole ring.

-

-

Reaction Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexane) to monitor the consumption of starting materials and the formation of the product. The reaction is complete when the starting material spots have disappeared.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

-

Filtration: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove excess acetic acid and ammonium acetate.

-

Purification: The crude product is often pure enough for initial screening. For higher purity, recrystallize the solid from ethanol or purify via column chromatography on silica gel.

-

Self-Validation: The purity of the final compound must be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to validate its structure and identity.

-

B. Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol determines the concentration of an imidazole compound required to inhibit the growth of cancer cells by 50% (IC₅₀), a key metric of anticancer potency.

Objective: To determine the IC₅₀ value of a synthesized imidazole compound against a human cancer cell line (e.g., HCT116 colorectal cancer cells).[2]

Materials:

-

HCT116 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized imidazole compound, dissolved in DMSO to create a stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (in triplicate) to the cells. Include "vehicle control" wells (treated with DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

-

Incubation: Incubate the treated plates for 48-72 hours.[2]

-

Causality Insight: This incubation period allows the compound sufficient time to exert its biological effects, whether by inhibiting signaling, disrupting the cytoskeleton, or inducing apoptosis.

-

-

MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. Dead cells cannot perform this reaction.

-

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2]

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[2]

-

Self-Validation: The assay includes positive (untreated) and negative (vehicle) controls. The dose-response curve should be sigmoidal, and the results should be reproducible across triplicate wells and independent experiments.

-

Future Prospects and Challenges

The field of imidazole research continues to be vibrant and promising.[6] Future efforts will likely focus on:

-

Developing Targeted Therapies: Designing imidazole derivatives with high selectivity for specific enzyme isoforms or mutant proteins to reduce off-target effects and improve patient outcomes.[17]

-

Overcoming Drug Resistance: Creating novel imidazole compounds that can circumvent known resistance mechanisms, a particularly urgent need in both oncology and infectious disease.[17][18]

-

Multi-Targeted Agents: Synthesizing hybrid molecules that incorporate an imidazole scaffold to act on multiple biological targets simultaneously, potentially offering synergistic therapeutic effects.[17]

The primary challenges remain the optimization of pharmacokinetic and pharmacodynamic profiles, minimizing toxicity, and navigating the complex regulatory landscape to bring these promising compounds from the bench to the bedside.

Conclusion

Substituted imidazole compounds represent a remarkably successful and enduring class of molecules in medicinal chemistry. Their inherent physicochemical properties, coupled with synthetic tractability, have enabled the development of drugs that combat a wide range of human diseases. Through the continued application of rational drug design, advanced synthetic methodologies, and rigorous biological evaluation, the imidazole scaffold is poised to remain a vital core for the discovery of next-generation therapeutics.

References

- 1. chemijournal.com [chemijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jopir.in [jopir.in]

- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A review article on synthesis of imidazole derivatives [wisdomlib.org]

- 12. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 14. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jchemrev.com [jchemrev.com]

- 17. ijsrtjournal.com [ijsrtjournal.com]

- 18. clinmedkaz.org [clinmedkaz.org]

A Researcher's Guide to Sourcing 2-(Bromomethyl)-1H-imidazole hydrobromide for Drug Development

An In-depth Technical Guide on the Commercial Availability, Quality Control, and Strategic Sourcing of a Key Synthetic Intermediate

Abstract

2-(Bromomethyl)-1H-imidazole hydrobromide (CAS No: 2939-05-1) is a pivotal, highly reactive building block in synthetic organic chemistry and pharmaceutical development. Its utility stems from the electrophilic bromomethyl group attached to the versatile imidazole scaffold, enabling a wide range of nucleophilic substitution reactions.[1][2] This guide provides drug development professionals with a comprehensive overview of the commercial landscape for this reagent. It delves into supplier evaluation, quality control parameters, and handling protocols, ensuring that researchers can confidently and safely source high-quality material crucial for advancing their discovery and development pipelines.

Introduction: The Strategic Importance of this compound

The imidazole moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, this compound, serves as a key intermediate for introducing this valuable heterocycle. Its primary application lies in the alkylation of nucleophiles such as amines, thiols, and alkoxides to forge more complex molecular architectures.[1] This reactivity is fundamental in synthesizing various bioactive molecules, including potential antimicrobial and antifungal agents.[1][2]

Given its role as a foundational starting material, the quality, purity, and reliable supply of this reagent are paramount. Impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the yield and integrity of the final active pharmaceutical ingredient (API). This guide aims to equip scientists with the necessary knowledge to navigate the procurement process effectively.

Chemical Properties and Identification

Correctly identifying the target compound is the first step in procurement. Researchers should always cross-reference the CAS number to ensure they are sourcing the correct molecule.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 2939-05-1 | [3][4][5][6] |

| Molecular Formula | C4H6Br2N2 | [3][4] |

| Molecular Weight | 241.91 g/mol | [3][4] |

| Typical Form | Solid | [4] |

| InChI Key | NJEKNMVWNDFCSH-UHFFFAOYSA-N | [4] |

Commercial Availability & Supplier Landscape

This compound is readily available from a variety of chemical suppliers who specialize in research-grade and bulk-scale reagents. The choice of supplier often depends on the required quantity, purity, and the stage of the research (e.g., initial screening vs. scale-up).

Below is a comparative table of representative suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the vendor.

| Supplier | Example Product/Catalog No. | Purity Specification | Available Quantities | Notes |

| A Chemtek | 2939-05-1 | 97+% | Gram scale | Often provides essential chemical data; CoA and SDS available upon request.[3] |

| Fluorochem | 10-F378872 | 95% | 100mg to 5g | Distributed via platforms like CymitQuimica, catering to lab-scale synthesis.[4] |

| Biosynth | FB165953 | Not specified | 500mg to 1g | Provides clear stock status and contact for detailed product information.[7] |

| Ambeed | A217775 | Not specified | Not specified | Distributed via platforms like Doron Scientific; provides key chemical identifiers.[5] |

| Sunway Pharm Ltd | CB67035 | Not specified | Not specified | Lists the compound as part of a broader catalog of pharmaceutical intermediates.[6] |

This table is illustrative and not exhaustive. Researchers are encouraged to explore other specialized chemical suppliers.

The Causality of Supplier Selection: A Self-Validating Workflow

Selecting a supplier is not merely a transactional step; it is a critical part of the experimental design. The choice directly impacts the reproducibility and success of subsequent synthetic transformations. A robust, self-validating system for supplier qualification is essential.

The Critical Role of Documentation

Expertise-Driven Insight: An experienced chemist knows that a supplier's true value is demonstrated in its documentation. Before placing an order, especially for scale-up campaigns, it is imperative to request and scrutinize key documents:

-

Certificate of Analysis (CoA): This is the most critical document. It provides lot-specific data on the purity and physical properties of the compound. Do not rely solely on the catalog purity (e.g., "97+%").[3] The CoA should detail the analytical method used for purity assessment (e.g., HPLC, NMR) and list any identified impurities.

-

Safety Data Sheet (SDS): The SDS contains essential information on handling, storage, and emergency procedures.[8][9][10] Reviewing the SDS ensures that your lab is equipped to manage the risks associated with this reactive and potentially hazardous chemical.

A Logic-Based Workflow for Supplier Qualification

To ensure trustworthiness and experimental validity, researchers should adopt a systematic approach to sourcing. The following workflow diagram illustrates a recommended process.

Caption: Supplier Qualification Workflow for Critical Reagents.

This workflow establishes a self-validating loop. By requesting a CoA upfront and performing in-house verification, researchers build confidence in a supplier's reliability before committing to larger-scale purchases, thereby protecting the integrity of the research project.

Safe Handling and Storage: An Authoritative Protocol

This compound and its derivatives are classified as irritants and potentially harmful substances.[9][11] Adherence to strict safety protocols is non-negotiable.

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8][12] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield meeting appropriate standards (e.g., EU EN166, US OSHA 1910.133).[10][11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8][11]

-

Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[8]

-

-

Handling Practices: Avoid dust formation.[8] Use appropriate tools for weighing and transferring solids. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed to protect from moisture. Some suppliers may recommend storage under an inert gas.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9][11]

Conclusion

Sourcing this compound requires more than a simple catalog search. For researchers in drug development, it demands a strategic approach grounded in scientific integrity. By prioritizing thorough documentation review, implementing a logical supplier qualification workflow, and adhering to rigorous safety protocols, scientists can ensure a reliable supply of this critical reagent. This diligence is a foundational investment in the reproducibility of their research and the successful progression of their development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. achemtek.com [achemtek.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. doronscientific.com [doronscientific.com]

- 6. This compound - CAS:2939-05-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 2939-05-1 | FB165953 [biosynth.com]

- 8. 2-(bromomethyl)-1-methyl-1h-benzimidazole hydrobromide Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. aaronchem.com [aaronchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Electrophilic Nature and Synthetic Applications of 2-(Bromomethyl)-1H-imidazole Hydrobromide

Executive Summary

2-(Bromomethyl)-1H-imidazole hydrobromide is a pivotal reagent in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] Its value stems from the potent electrophilic character of the bromomethyl group, which is strategically positioned on the versatile imidazole scaffold. This guide provides an in-depth analysis of the compound's reactivity, explores the mechanistic rationale behind its synthetic applications, presents validated experimental protocols, and outlines critical safety and handling procedures. For researchers and drug development professionals, a comprehensive understanding of this building block is essential for leveraging its capabilities in the creation of novel molecular entities.

Introduction to this compound

The imidazole ring is a privileged structure in medicinal chemistry, found in essential biomolecules like the amino acid histidine.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for potent interactions with various biological targets.[2][3] this compound weaponizes this core, equipping it with a highly reactive electrophilic center for covalent bond formation.

Chemical Structure and Properties

The compound exists as a hydrobromide salt, which enhances its stability and solubility in polar solvents, making it a convenient reagent for a wide range of reaction conditions.[4]

| Property | Value |

| IUPAC Name | 2-(bromomethyl)-1H-imidazole;hydrobromide |

| Molecular Formula | C₄H₆Br₂N₂ |

| Molecular Weight | 241.92 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Feature | Highly electrophilic bromomethyl group at the C2 position |

Significance in Medicinal Chemistry

The utility of this reagent is broad, serving as a key intermediate in the synthesis of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The imidazole moiety can be crucial for receptor binding or coordinating with metal ions in enzymes, while the linker formed from the bromomethyl group positions the pharmacophore for optimal interaction.[2][5]

The Electrophilic Heart: A Reactivity Analysis

The synthetic power of this compound lies in the exceptional reactivity of the C-Br bond. This reactivity is a product of several converging electronic and structural factors.

The Bromomethyl Group: A Potent Alkylating Agent

The primary driver of the compound's electrophilicity is the bromomethyl group (-CH₂Br). Bromine is an excellent leaving group due to the weakness of the C-Br bond and the stability of the resulting bromide anion (Br⁻).[4] This makes the adjacent carbon atom highly susceptible to nucleophilic attack.

Mechanistic Considerations: The SN2 Pathway

Alkylation reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step.

Causality Behind the Mechanism: The primary nature of the electrophilic carbon (it is attached to only one other carbon) sterically favors the backside attack characteristic of an SN2 reaction. The alternative SN1 pathway, which would involve the formation of a primary carbocation, is energetically unfavorable and therefore not a significant contributor.

Below is a diagram illustrating the generalized SN2 reaction pathway.

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Key Synthetic Transformations & Protocols

The electrophilic nature of this compound makes it an ideal reagent for the alkylation of a wide variety of nucleophiles. A base is typically required to deprotonate either the nucleophile or the imidazole N-H of the reagent itself, facilitating the reaction.

N-Alkylation of Amines and Heterocycles

This is one of the most common applications, used to link the imidazole moiety to other nitrogen-containing fragments.

-

Expertise & Causality: A non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred.[6][7] It is strong enough to deprotonate the nucleophile but does not compete in the alkylation reaction. Solvents like acetonitrile or DMF are ideal as they are polar aprotic, effectively solvating the ions involved without interfering with the reaction.[5][6]

Validated Protocol: N-Alkylation of Morpholine

-

Reagent Setup: To a solution of morpholine (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq).

-

Addition: Add this compound (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at 60°C and monitor by TLC (e.g., 9:1 DCM:MeOH) until the starting material is consumed (typically 2-4 hours).

-